1-Methylpyrrole-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

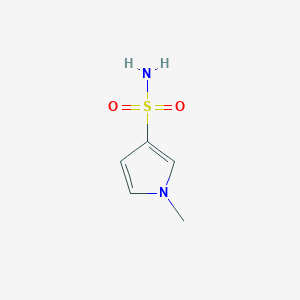

1-Methylpyrrole-3-sulfonamide is an organosulfur compound featuring a pyrrole ring substituted with a methyl group at the nitrogen atom and a sulfonamide group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methylpyrrole-3-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrole with a sulfonyl chloride in the presence of a base, such as triethylamine, to yield the desired sulfonamide. The reaction typically proceeds under mild conditions, with the sulfonyl chloride acting as the sulfonating agent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methylpyrrole-3-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic substitution reactions, particularly at the 2-position of the pyrrole ring.

Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to yield corresponding amines.

Acylation: The compound can be acylated using acyl chlorides in the presence of a Lewis acid catalyst.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as nitrating agents or halogens can be used under acidic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Nitration: Yields nitro derivatives of this compound.

Halogenation: Produces halogenated derivatives.

Acylation: Forms acylated products with various functional groups.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Overview:

1-Methylpyrrole-3-sulfonamide and its derivatives have been studied for their antibacterial properties. These compounds are part of a broader class of pyrrole-based antibiotics that have shown promising activity against various bacterial strains, including resistant strains.

Key Findings:

- Synthesis and Evaluation: Research has demonstrated that sulfonamide hybrids derived from pyrrole exhibit potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, one study reported that a specific hybrid showed an inhibition zone diameter (IZD) of 19 mm against E. coli with a minimum inhibitory concentration (MIC) of 11.31 µg/mL, outperforming traditional sulfonamides like sulfamethoxazole .

- Mechanism of Action: The antibacterial efficacy is attributed to the structural features of the pyrrole ring, which enhance binding to bacterial targets. Molecular modeling studies indicate that these compounds can effectively inhibit bacterial growth by interfering with folate synthesis pathways .

Anticancer Properties

Overview:

The potential of this compound as an anticancer agent has been explored in various studies, particularly its role in inhibiting matrix metalloproteinases (MMPs), which are crucial in cancer metastasis.

Key Findings:

- MMP Inhibition: A study focused on glioblastoma multiforme (GBM) showed that sulfonamide derivatives could inhibit MMP3 activity, thereby reducing the invasiveness of GBM cells. This suggests that this compound may serve as a scaffold for developing new MMP inhibitors .

- Clinical Implications: The ability to inhibit MMPs could lead to novel therapies for cancers characterized by aggressive invasion and metastasis, highlighting the importance of this compound in cancer research.

Other Biological Activities

Overview:

Beyond antibacterial and anticancer applications, this compound has been investigated for various other biological activities.

Key Findings:

- Antiglaucoma Agents: Some derivatives have shown promise in treating glaucoma by inhibiting carbonic anhydrase enzymes, which play a role in intraocular pressure regulation .

- Antiepileptic Effects: The compound has also been evaluated for anticonvulsant properties, indicating its potential in treating epilepsy .

Data Table: Summary of Biological Activities

Case Studies and Research Insights

Several studies have documented the synthesis and evaluation of this compound derivatives:

- Study on Structural Modifications: A comprehensive study synthesized various pyrrole-based sulfonamides to assess their biological activities. It highlighted the significance of structural modifications in enhancing antibacterial potency and selectivity against resistant strains .

- In Vivo Studies: Animal models have been employed to test the efficacy of these compounds in vivo, demonstrating their potential therapeutic benefits beyond laboratory settings.

Wirkmechanismus

The mechanism of action of 1-methylpyrrole-3-sulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the substrate for binding sites. This competitive inhibition can disrupt metabolic pathways and affect cellular processes.

Vergleich Mit ähnlichen Verbindungen

1-Methylpyrrole-2-sulfonamide: Similar structure but with the sulfonamide group at the 2-position.

Pyrrole-3-sulfonamide: Lacks the methyl group at the nitrogen atom.

1-Methylpyrrole-3-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.

Uniqueness: 1-Methylpyrrole-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the methyl and sulfonamide groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Biologische Aktivität

1-Methylpyrrole-3-sulfonamide is a compound belonging to the sulfonamide class, known for its diverse biological activities, particularly in antibacterial and antiviral applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a methyl group at the 1-position and a sulfonamide functional group at the 3-position. This structure is significant as it influences the compound's biological interactions and pharmacological properties.

Sulfonamides, including this compound, primarily exert their antibacterial effects by inhibiting bacterial folate synthesis. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, which is crucial for folate biosynthesis in bacteria. By competing with PABA, these compounds effectively block the production of folate, leading to impaired DNA synthesis and bacterial growth inhibition .

Efficacy Against Bacterial Strains

This compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentration (MIC) values that indicate effective bacteriostatic properties:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 19.24 | |

| Salmonella typhimurium | 11.31 | |

| Enterococcus faecalis | 15.0 |

The compound's activity against Staphylococcus aureus is particularly noteworthy, as this pathogen is known for its resistance to multiple antibiotics.

Case Studies

A recent case study evaluated the antibacterial effectiveness of various sulfonamides, including this compound, against resistant strains of Escherichia coli. The findings indicated that modifications in the sulfonamide structure could enhance activity against resistant strains, positioning this compound as a candidate for further development in overcoming antibiotic resistance .

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promise as an antiviral agent. Research indicates that sulfonamides can inhibit viral replication by targeting viral glycoproteins and interfering with the viral life cycle. For example, certain derivatives have demonstrated inhibitory activity against coxsackievirus B and other viral pathogens .

Toxicity and Safety Profile

The safety profile of this compound has been assessed in various studies. While sulfonamides generally exhibit low toxicity levels, potential side effects can include allergic reactions and hematological disorders. Continuous monitoring during clinical applications is essential to ensure patient safety .

Eigenschaften

IUPAC Name |

1-methylpyrrole-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S/c1-7-3-2-5(4-7)10(6,8)9/h2-4H,1H3,(H2,6,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTKBYABEJDTQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.